molecular formula C16H18N2O3 B251831 3,5-diethoxy-N-(3-pyridinyl)benzamide

3,5-diethoxy-N-(3-pyridinyl)benzamide

カタログ番号: B251831
分子量: 286.33 g/mol
InChIキー: JHDUKXLYMAMUBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Diethoxy-N-(3-pyridinyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with ethoxy groups at the 3- and 5-positions and a pyridinyl group at the N-position. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their pharmacological properties, including enzyme inhibition (e.g., PCAF HAT, PDE4) and anti-inflammatory activity . The ethoxy groups likely influence its solubility and binding affinity, while the pyridinyl moiety may contribute to interactions with biological targets such as kinases or receptors .

特性

分子式

C16H18N2O3

分子量

286.33 g/mol

IUPAC名

3,5-diethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C16H18N2O3/c1-3-20-14-8-12(9-15(10-14)21-4-2)16(19)18-13-6-5-7-17-11-13/h5-11H,3-4H2,1-2H3,(H,18,19)

InChIキー

JHDUKXLYMAMUBK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)OCC

正規SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)OCC

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Similar Benzamide Derivatives

Substituent Effects on Enzyme Inhibition

Key Compounds Compared:

Compound Name Substituents Target Enzyme Inhibitory Activity (IC₅₀/%) Reference
3,5-Diethoxy-N-(3-pyridinyl)benzamide 3,5-diethoxy, N-(3-pyridinyl) Not explicitly stated N/A
Roflumilast 3-cyclopropylmethoxy-4-difluoromethoxy, N-(3,5-dichloropyrid-4-yl) PDE4 IC₅₀ = 0.8 nM (neutrophils)
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 1-(4-carboxyphenyl) PCAF HAT 67% inhibition at 100 µM
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide 3,5-dimethoxy, N-(1-methylpyrazol-3-yl) Not reported Water solubility: 28.5 µg/mL

Analysis:

  • Substituent Position and Chain Length: The inhibitory activity of benzamide derivatives on PCAF HAT is influenced by the presence of 2-acylamino substituents, with longer chains (e.g., tetradecanoylamino in Compound 17) showing higher activity (~79% inhibition) compared to shorter chains (e.g., hexanoylamino, 67–71%) . In contrast, roflumilast (a PDE4 inhibitor) demonstrates that bulky substituents like cyclopropylmethoxy and difluoromethoxy enhance potency (IC₅₀ = 0.8 nM) compared to simpler ethoxy or methoxy groups .
  • Aromatic vs. Heterocyclic N-Substituents: The pyridinyl group in 3,5-diethoxy-N-(3-pyridinyl)benzamide may mimic the pyrimidinyl or pyridinyl substituents in kinase inhibitors (e.g., imatinib derivatives) .

Pharmacological and Physicochemical Properties

  • Water Solubility:

    • 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide has a solubility of 28.5 µg/mL at pH 7.4, which is likely influenced by its methoxy groups and pyrazole ring . The ethoxy groups in 3,5-diethoxy-N-(3-pyridinyl)benzamide may reduce solubility compared to methoxy analogs but improve lipophilicity for membrane penetration.
  • Enzyme Selectivity:

    • While roflumilast shows >10,000-fold selectivity for PDE4 over PDE1/2/3/5 , benzamides targeting PCAF HAT (e.g., Compound 17) lack cross-reactivity data, highlighting the need for target-specific profiling of 3,5-diethoxy-N-(3-pyridinyl)benzamide.

Key Research Findings and Implications

  • However, 3,5-diethoxy-N-(3-pyridinyl)benzamide’s lack of a piperazinyl or acylated side chain may limit its utility in these contexts.
  • Limitations in Current Data: No direct enzymatic or cellular activity data are available for 3,5-diethoxy-N-(3-pyridinyl)benzamide in the provided evidence. Its comparison relies on structural parallels to compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (PCAF HAT inhibitor) and roflumilast (PDE4 inhibitor), emphasizing the need for targeted assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。